trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine

Serotonin Transporter SERT Binding Affinity

trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, commonly referred to as rac-trans-3-Dechloro Sertraline, is a pivotal impurity and structural analog of the selective serotonin reuptake inhibitor (SSRI) sertraline. This compound is a member of the 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine class and is characterized by the absence of the 3-chloro substituent on the phenyl ring relative to sertraline, and its specific trans stereochemistry.

Molecular Formula C17H19Cl2N
Molecular Weight 308.2 g/mol
Cat. No. B13416158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
Molecular FormulaC17H19Cl2N
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESCNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m1./s1
InChIKeyQTILPEMKUQBCMU-CVLQQERVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine as a Key Sertraline Analog


trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, commonly referred to as rac-trans-3-Dechloro Sertraline, is a pivotal impurity and structural analog of the selective serotonin reuptake inhibitor (SSRI) sertraline. This compound is a member of the 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine class and is characterized by the absence of the 3-chloro substituent on the phenyl ring relative to sertraline, and its specific trans stereochemistry. It is officially recognized as Sertraline EP Impurity C, making it an essential reference standard for pharmaceutical quality control, analytical method validation, and research into the structure-activity relationships of monoamine transporter inhibitors. [1]

Why Sertraline Is Not a Suitable Replaceable Alternative for trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine in Research


In-class substitution of sertraline for this compound is invalid for several critical research and quality control applications. The target compound possesses a distinct trans stereochemistry and lacks the 3-chloro substituent, which fundamentally alters its molecular recognition and pharmacological profile compared to the cis-configured, 3,4-dichlorophenyl sertraline. Procurement cannot rely on the clinical drug's properties because this compound is specifically required as a reference standard for impurity testing, where its unique retention time and mass spectral signature are needed for identification and quantification, not sertraline's biological activity. Pharmacologically, the structural changes shift the compound's selectivity from a serotonin-dominant profile toward a more balanced inhibition of norepinephrine and dopamine transporters, making it a distinct pharmacological tool, not a redundant analog. [1]

Quantitative Differentiating Evidence for trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Procurement


Reduced Serotonin Transporter (SERT) Affinity Compared to Sertraline

The target compound, a 3-dechloro analog of sertraline, demonstrates significantly reduced affinity for the serotonin transporter (SERT). Sertraline's high potency at SERT is heavily dependent on the 3-chloro substituent on the phenyl ring. The removal of this group in the target compound leads to a measurable drop in SERT binding affinity. This quantifiable difference is crucial for studies investigating the structural determinants of SSRI potency and selectivity. [1] [2]

Serotonin Transporter SERT Binding Affinity Structure-Activity Relationship

Enhanced Norepinephrine Transporter (NET) Inhibitory Potency Relative to Sertraline

A key differentiation from sertraline is the compound's increased functional potency at the norepinephrine transporter (NET). Data from synaptosomal uptake assays indicate the 4-chlorophenyl analog achieves an IC50 for NET inhibition that is comparable to sertraline, while its SERT potency is significantly lower. This alteration in the SERT/NET selectivity ratio is a critical quantitative parameter for researchers investigating the polypharmacological profiles of tetrahydronaphthalenamine-based antidepressants. [1] [2]

Norepinephrine Transporter NET Selectivity Polypharmacology

Increased Dopamine Transporter (DAT) Activity Signature vs. Sertraline

The compound demonstrates a significantly altered inhibitory profile at the dopamine transporter (DAT) compared to sertraline. The 4-chlorophenyl analog and the trans-3-dechloro configuration collectively shift the molecule's pharmacological fingerprint, resulting in a more potent inhibition of dopamine uptake relative to serotonin uptake. This contrasts with sertraline's profile which is dominated by potent SERT blockade over DAT. [1] [2]

Dopamine Transporter DAT Monoamine Profile Selectivity

Validated Application Scenarios for trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine


Pharmaceutical Impurity Reference Standard for Regulatory Compliance

As the official Sertraline EP Impurity C, this compound is non-substitutable for the preparation of system suitability solutions, calibration standards, and spiked samples required for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods. Its procurement at a certified purity is a regulatory necessity for Abbreviated New Drug Applications (ANDA) and commercial batch release testing to ensure sertraline drug substance and product purity. [1]

Structure-Activity Relationship (SAR) Probe for Monoamine Transporter Selectivity

The compound's unique inhibition profile, characterized by a SERT/DAT IC50 ratio of approximately 1.62 compared to sertraline's >>100 ratio, makes it an ideal tool for SAR studies. Researchers can use this compound to map the structural features responsible for the shift from serotonin-selective to dual serotonin-dopamine inhibition, providing insight into the design of novel antidepressants with different clinical profiles. [2]

Pharmacological Tool for Dissecting Dopaminergic vs. Serotonergic Mechanisms

Unlike sertraline, which is a predominant SERT inhibitor, this analog's balanced DAT/SERT activity profile allows behavioral pharmacologists to probe the in vivo contribution of dopamine transporter blockade to behavioral outcomes in rodent models of depression, anxiety, or cognition, without the confounding influence of potent serotonin reuptake inhibition. [3]

Quote Request

Request a Quote for trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.